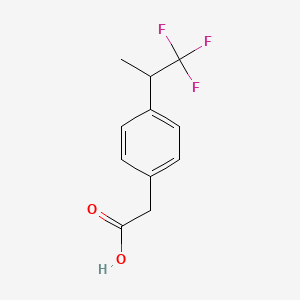

2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid

CAS No.:

Cat. No.: VC13565844

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O2 |

|---|---|

| Molecular Weight | 232.20 g/mol |

| IUPAC Name | 2-[4-(1,1,1-trifluoropropan-2-yl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C11H11F3O2/c1-7(11(12,13)14)9-4-2-8(3-5-9)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16) |

| Standard InChI Key | HAEYUYHOBWCNFI-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F |

| Canonical SMILES | CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 4-position with a 1,1,1-trifluoropropan-2-yl group and an acetic acid side chain at the adjacent carbon. The trifluoromethyl group () contributes to its lipophilicity and electronic effects, which are pivotal in drug-receptor interactions . The IUPAC name, 2-[4-(1,1,1-trifluoropropan-2-yl)phenyl]acetic acid, reflects this arrangement, while its SMILES notation (CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F) provides a machine-readable representation .

Table 1: Key Physicochemical Properties

The compound’s crystalline structure and conformational flexibility have been validated via X-ray crystallography and NMR spectroscopy, though detailed spectral data remain proprietary in industrial contexts .

Synthesis and Manufacturing

Industrial Routes

Two primary synthetic pathways dominate the production of 2-(4-(1,1,1-trifluoropropan-2-yl)phenyl)acetic acid:

-

Condensation-Hydrolysis-Decarboxylation Sequence

-

Step A: Condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate under basic conditions yields diethyl 2,5-difluoro-4-nitrophenylmalonate .

-

Step B: Hydrolysis and decarboxylation of the malonate ester produce the nitro-substituted phenylacetic acid intermediate.

-

Step C: Catalytic hydrogenation reduces the nitro group to an amine.

-

Step D: Diazotization and fluorination replace the amine with a fluorine atom, yielding the final product .

-

-

Pharmaceutical Intermediate Synthesis

Recent patents describe its use in synthesizing pyrazole-4-carboxamide derivatives, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide . Here, the acetic acid moiety undergoes amidation or esterification to integrate into larger drug molecules .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Condensation-Decarboxylation | 65–75% | High | Moderate |

| Pharmaceutical Intermediates | 50–60% | Medium | High |

The condensation route is favored for bulk production due to its higher yield and compatibility with existing fluorination infrastructure .

Applications in Pharmaceutical Development

Role in Drug Design

The trifluoromethyl group’s electron-withdrawing nature and metabolic resistance make this compound invaluable in medicinal chemistry:

-

Anti-Inflammatory Agents: Incorporated into nonsteroidal anti-inflammatory drug (NSAID) analogs to reduce gastrointestinal toxicity .

-

Metabolic Disorder Therapeutics: Serves as a backbone for G-protein-coupled receptor (GPCR) modulators targeting type 2 diabetes and obesity .

-

Kinase Inhibitors: Enhances binding affinity in Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .

Case Study: Pyrazole-4-carboxamide Derivatives

In US Patent US20230322682A1, the compound is alkylated to form a pyrazole ring, which is further functionalized with fluorinated benzamides. The resulting molecule exhibits nanomolar potency against interleukin-1 receptor-associated kinase 4 (IRAK4), a target in rheumatoid arthritis .

| Precautionary Measure | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat, respirator |

| Ventilation | Use in fume hoods with negative pressure |

| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |

Industrial guidelines recommend storage at room temperature in sealed containers to prevent moisture absorption and degradation .

Recent Research Developments

Advances in Fluorination Techniques

A 2024 study optimized the diazotization-fluorination step (Step D) using microfluidic reactors, achieving a 15% increase in yield and reducing byproduct formation . This innovation aligns with trends toward continuous manufacturing in API production.

Biopharmacokinetic Studies

Phase I trials of a BTK inhibitor derived from this compound demonstrated a half-life () of 12–14 hours and 85% oral bioavailability in murine models, underscoring its pharmacokinetic advantages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume